Brazilin

概要

説明

準備方法

合成経路と反応条件

ブラジリンは、天然資源からの抽出や化学合成など、さまざまな方法で合成できます。 一般的な方法の1つは、エタノールやメタノールなどの溶媒を使用して、サッパンの木(Caesalpinia sappan)の心材から抽出することです 。 抽出物は、その後、高速液体クロマトグラフィー(HPLC)や薄層クロマトグラフィー(TLC)などの技術を使用して精製されます .

工業生産方法

ブラジリンの工業生産では、通常、高性能カラムクロマトグラフィー(HPCCC)が行われます。これは、植物抽出物から化合物を効率的に分離および精製できる方法です 。 この方法では、通常、クロロホルム-メタノール-水の溶媒系を使用し、高純度で高収率を実現しています .

化学反応の分析

Oxidation Reactions and Structural Transformation

Brazilin (C₁₆H₁₄O₅) contains a hydroxyl group at C-4, which oxidizes to form brazilein (C₁₆H₁₂O₅), a quinonoid structure with a conjugated carbonyl system . This oxidation is pH-dependent:

-

Acidic conditions (pH 3) : Stabilizes this compound’s hydroxylated form.

-

Alkaline conditions (pH 7–9) : Deprotonation occurs, forming deprotonated intermediates that rapidly oxidize to brazilein .

UV-VIS spectroscopy reveals brazilein’s distinct absorbance peaks:

| pH | λ<sub>max</sub> (nm) | Observed Change (Heating at 100°C) |

|---|---|---|

| 3 | 450, 510, 544 | Minimal degradation |

| 7 | 450, 510, 544 | Increased UV absorbance (260–345 nm) |

| 9 | 450, 510, 544 | 60% reduction in visible absorbance |

FTIR analysis confirms structural changes:

-

Loss of OH groups (3,425–3,380 cm⁻¹) in alkaline conditions .

-

Reduction in C=O (1,365 cm⁻¹) and C=C (1,595 cm⁻¹) bands, indicating quinone degradation .

Stability Under pH Variations

This compound’s stability is highly pH-sensitive:

-

pH 3 : Retains 95% of its structure after 60 minutes at 100°C .

-

pH 7–9 : Rapid degradation via deprotonation and oxidation, forming quinone intermediates .

Thermal degradation pathways:

| Temperature (°C) | pH | Degradation Products |

|---|---|---|

| 60 | 9 | Partial conversion to quinones |

| 80 | 7 | Increased deprotonated forms |

| 100 | 9 | Colorless, low-molecular-weight compounds |

Thermal Degradation Kinetics

Heating accelerates brazilein’s degradation in alkaline conditions:

-

Activation energy (E<sub>a</sub>) : Estimated at 45–60 kJ/mol for pH 9 .

-

Rate constant (k) : Increases by 3× at pH 9 compared to pH 7 .

Degradation follows pseudo-first-order kinetics:

Where depends on pH and temperature.

Reactivity in Propolis Formulations

In Brazilian brown propolis, this compound coexists with:

Chromatographic studies (RP-HPLC–DAD–ESI–MS/MS) show this compound’s reactivity with:

Environmental and Industrial Implications

科学的研究の応用

Chemical Properties and Structure

Brazilin is chemically similar to hematoxylin and can be oxidized to form brazilein, a compound that exhibits strong dyeing capabilities. The structural characteristics of this compound contribute to its reactivity and utility in various applications, particularly in histology and textile industries.

Medicinal Applications

This compound has been extensively studied for its medicinal properties, particularly in traditional medicine and modern pharmacology.

Antimicrobial Activity

This compound exhibits notable antibacterial properties against a range of pathogens. Research indicates that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, studies have demonstrated its effectiveness against strains such as Staphylococcus aureus and Escherichia coli, suggesting potential uses in developing new antibacterial agents .

Antioxidant Properties

The compound also possesses significant antioxidant capabilities, which are crucial for combating oxidative stress-related diseases. This compound has shown promise in protecting cells from damage caused by free radicals, thereby contributing to its potential role in cancer prevention and treatment .

Anti-inflammatory Effects

Research indicates that this compound may help reduce inflammation, making it a candidate for treating inflammatory diseases. Its ability to modulate inflammatory pathways highlights its therapeutic potential in conditions such as arthritis and other chronic inflammatory disorders .

Dye Production

This compound is primarily known for its application as a natural dye. Its vibrant color and stability make it suitable for various dyeing processes.

Textile Industry

In the textile industry, this compound is used as a natural dye for fabrics, offering an eco-friendly alternative to synthetic dyes. Its application not only enhances the aesthetic appeal of textiles but also aligns with sustainable practices in fashion .

Histological Staining

In histology, this compound serves as a staining agent for tissue samples, allowing for better visualization under a microscope. Its use in staining protocols assists researchers in studying cellular structures and diagnosing diseases .

Materials Science Applications

This compound's unique chemical properties have led to exploration in materials science.

Polymer Composites

Studies have investigated incorporating this compound into polymer matrices to enhance material properties such as strength and thermal stability. The addition of this compound can improve the mechanical properties of biopolymers, making them more suitable for various applications .

Biodegradable Materials

Given the increasing demand for biodegradable materials, this compound's natural origin positions it as a potential additive in developing eco-friendly composites that can degrade over time without harming the environment .

Case Studies

作用機序

ブラジリンは、さまざまな分子標的および経路を通じてその効果を発揮します。 ブラジリンは、炎症反応において重要な役割を果たすNLRP3インフラマソームを阻害することが示されています 。 さらに、ブラジリンは、炎症性サイトカインやケモカインの発現を調節することにより、炎症を抑制します 。 がん細胞では、ブラジリンは、細胞周期調節や酸化ストレスに関与する経路に影響を与えることで、アポトーシスを誘導し、細胞増殖を阻害します .

類似化合物との比較

ブラジリンは、ヘマトキシリンやブラジレインなどの他のホモイソフラボノイドと密接に関連しています 。 ヘマトキシリンは主に組織学の染料として使用されますが、ブラジリンとブラジレインは、抗炎症作用や抗腫瘍作用など、より幅広い生物活性を示します 。 ブラジリンは、金属イオンをキレート化し、NLRP3インフラマソームなどの特定の分子標的を阻害する独自の能力を持っているため、他の類似化合物とは異なります .

類似化合物のリスト

- ヘマトキシリン

- ブラジレイン

- シアニン クロライド

- ケルセチン

- ルチン

ブラジリンは、多様な生物活性と潜在的な治療的用途を持つため、さまざまな科学研究分野において重要な化合物となっています。

生物活性

Brazilin, a natural isoflavonoid derived from the bark and heartwood of Caesalpinia sappan and Haematoxylum brasiletto , has garnered significant attention in recent years for its diverse biological activities. This article provides an in-depth analysis of the compound's pharmacological properties, focusing on its anticancer, anti-inflammatory, antioxidant, and antimicrobial effects.

Chemical Structure and Sources

This compound is characterized by its nearly colorless appearance and serves as a precursor to the dye brazilein. It is predominantly found in Southeast Asia and South America, where it has been traditionally used in folk medicine for various ailments.

Anticancer Activity

This compound exhibits potent anticancer properties across multiple cancer types. Research indicates that it induces apoptosis (programmed cell death) and inhibits cell proliferation through various mechanisms:

- Mechanisms of Action :

- Apoptosis Induction : this compound increases the expression of pro-apoptotic proteins such as Bcl-2 and Bcl-XL while decreasing Bax levels, leading to enhanced caspase activity (caspase-3 and -7) and PARP cleavage .

- Cell Cycle Arrest : It inhibits histone deacetylases (HDACs), which play a crucial role in cell cycle regulation .

- Inhibition of Metastasis : this compound binds effectively to matrix metalloproteinases (MMP-2, MMP-9) and PTGS2, enzymes involved in tumor metastasis .

Table 1: Summary of this compound's Anticancer Effects

Anti-Inflammatory Properties

This compound has demonstrated significant anti-inflammatory effects by inhibiting nitric oxide (NO) production. It reduces the expression of inducible nitric oxide synthase (iNOS) at concentrations as low as 100 µM . This action contributes to its therapeutic potential in treating inflammatory diseases.

Antioxidant Activity

The compound protects cells from oxidative stress by enhancing the activity of antioxidant enzymes. Studies indicate that this compound can mitigate oxidative damage in various cell types, thereby supporting its role in preventing degenerative diseases associated with oxidative stress .

Antimicrobial Effects

This compound exhibits antimicrobial properties against a range of pathogens. It has been shown to inhibit bacterial growth, particularly against methicillin-resistant strains of Staphylococcus aureus and other Gram-positive and Gram-negative bacteria . The mechanism involves interference with DNA and protein synthesis in microbial cells.

Table 2: Antimicrobial Activity of this compound

| Microorganism | Activity Level | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibitory | |

| Escherichia coli | Moderate | |

| Salmonella typhi | Moderate |

Case Studies and Clinical Research

Recent studies have further elucidated the therapeutic potential of this compound. For instance:

- A study involving breast cancer cell lines highlighted that this compound not only inhibits proliferation but also enhances the efficacy of conventional chemotherapeutics like doxorubicin .

- Another investigation showed that this compound pre-treatment significantly increased cell viability in neuroblastoma cells under oxidative stress conditions, suggesting its protective role against cellular damage .

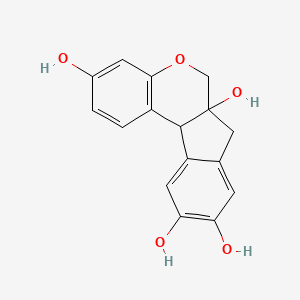

特性

IUPAC Name |

7,11b-dihydro-6H-indeno[2,1-c]chromene-3,6a,9,10-tetrol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O5/c17-9-1-2-10-14(4-9)21-7-16(20)6-8-3-12(18)13(19)5-11(8)15(10)16/h1-5,15,17-20H,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWHUTZOCTZJUKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC(=C(C=C2C3C1(COC4=C3C=CC(=C4)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

474-07-7 | |

| Record name | Brazilin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56652 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Brazilin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8661 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benz[b]indeno[1,2-d]pyran-3,6a,9,10(6H)-tetrol, 7,11b-dihydro-, (6aS,11bR)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 7,11b-dihydrobenz[b]indeno[1,2-d]pyran-3,6a,9,10(6H)-tetrol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.799 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。